Aak1-IN-1

Übersicht

Beschreibung

AAK1 (Adaptor-associated kinase 1) is a member of the SNF1 subfamily of Ser/Thr protein kinases . It interacts with and phosphorylates a subunit of the AP-2 complex, which promotes binding of AP-2 to sorting signals found in membrane-bound receptors and subsequent receptor endocytosis . Its kinase activity is stimulated by clathrin .

Synthesis Analysis

In a live cell NanoBRET assay, SGC-AAK1-1 has potency for ectopically expressed full-length AAK1- and BIKE-Nluc fusion proteins .

Chemical Reactions Analysis

SGC-AAK1-1 has potency for ectopically expressed full-length AAK1- and BIKE-Nluc fusion proteins (AAK1 IC 50 = 230 nM; BIKE IC 50 = 1.5 μM) .

Physical And Chemical Properties Analysis

SGC-AAK1-1 is a chemical probe for AAK1 and BIKE that potently targets the ATP-binding site (AAK1 K i = 9.1 nM; BIKE K i = 17 nM) . Its molecular weight is 427.52 and its molecular formula is C21H25N5O3S . It is soluble in DMSO at least up to 10 mM .

Wissenschaftliche Forschungsanwendungen

Potential Drug Targets for Neurological and Psychiatric Disorders : AAK1 inhibitors, such as Aak1-IN-1, are being developed as potential drug targets for various neurological and psychiatric disorders. This includes neuropathic pain, where these inhibitors are seen as promising therapeutic options. Companies like Lexicon Pharmaceuticals and Bristol Myers Squibb are actively patenting these inhibitors (Martínez-Gualda, Schols, & de Jonghe, 2021).

Role in Cellular Processes : Aak1-IN-1 plays a crucial role in cellular processes by phosphorylating the micro2 subunit of AP2 and regulating the recruitment of AP2 to membrane-bound receptors (Conner, Schröter, & Schmid, 2003). This function is vital for the regulation of clathrin-mediated endocytosis (Conner & Schmid, 2002).

Cancer Research and Immunotherapy : Mutations in Aak1 may enhance T cell infiltration into tumors, potentially improving the response to immunotherapy in cancer patients (Rogers, Dupuy, & Weiner, 2020). Aak1-IN-1 is also noted for its role in cell-cell adhesions and acts as a tumor suppressor when expressed normally (Needles, 2018).

Treatment of Various Disorders : Inhibitors of AAK1, including Aak1-IN-1, show potential in treating disorders such as neuropathic pain, Alzheimer's disease, Parkinson's disease, and schizophrenia (Abdel-Magid, 2017).

Antiviral Research : Optimized compounds inhibiting AAK1 have demonstrated improved activity against viruses like dengue and Ebola, suggesting that targeting cellular AAK1 may be a promising broad-spectrum antiviral strategy (Verdonck et al., 2019).

Pain Management : AAK1 inhibitors are a novel therapeutic approach to neuropathic pain, linked to α2 adrenergic signaling, known for its antinociceptive effects in humans (Kostich et al., 2016).

Clinical Trials for Neuropathic Pain : BMS-986176/LX-9211, a highly selective and potent AAK1 inhibitor, is currently in clinical trials for treating neuropathic pain (Luo et al., 2022).

Endosomal Pathway Regulation : AAK1 also functions at multiple steps of the endosomal pathway, regulating transferrin internalization and its rapid recycling back to the plasma membrane from early/sorting endosome (Henderson & Conner, 2007).

Potential Drug Targets for Hepatitis C : AAK1, along with GAK, are critical regulators of Hepatitis C Virus (HCV) entry, making them potential drug targets for antiviral strategies (Neveu et al., 2015).

Wirkmechanismus

AAK1 is a specific kinase that regulates endocytosis by phosphorylating the mu-2 subunit of adaptor protein-2 . By inhibiting this kinase, receptors belonging to the Gaba-ergic system are thought to be salvaged from clearance . AAK1 has been identified as a negative regulator of Wnt signaling via mediation of LRP6 internalization .

Safety and Hazards

Zukünftige Richtungen

AAK1 inhibitors have been regarded as a feasible biological target for the treatment of nerve pain . Recently, scientists have found that inhibiting AAK1 can regulate endocytosis and inhibit virus invasion into cells . Therefore, AAK1 could be the potential target of anti-virus therapy . In NCT04662281, a highly potent and selective AAK1 inhibitor, LX9211, is being tested .

Eigenschaften

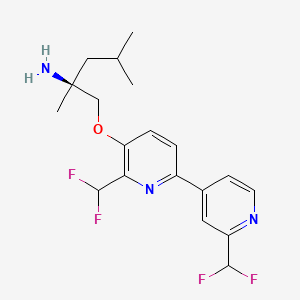

IUPAC Name |

(2S)-1-[2-(difluoromethyl)-6-[2-(difluoromethyl)pyridin-4-yl]pyridin-3-yl]oxy-2,4-dimethylpentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F4N3O/c1-11(2)9-19(3,24)10-27-15-5-4-13(26-16(15)18(22)23)12-6-7-25-14(8-12)17(20)21/h4-8,11,17-18H,9-10,24H2,1-3H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAHOQATMSONTM-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aak1-IN-1 | |

CAS RN |

1815613-42-3 | |

| Record name | BMS-986176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1815613423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4RLM5X6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

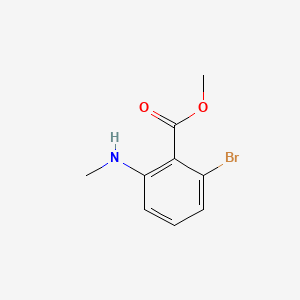

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

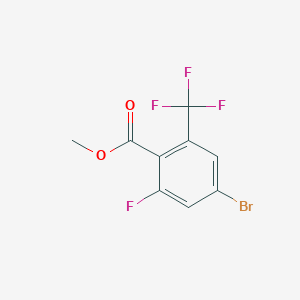

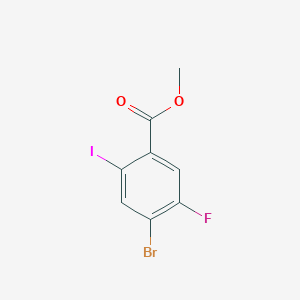

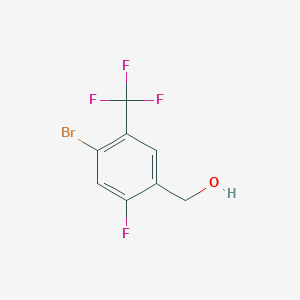

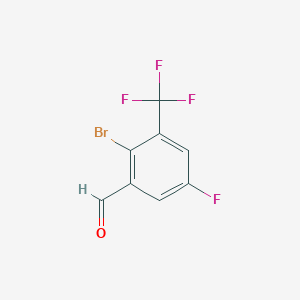

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8175884.png)

![4-[[4-(2,6-Difluorophenyl)-5-oxotetrazole-1-carbonyl]-propan-2-ylamino]-3-phenoxybenzoic acid](/img/structure/B8175928.png)